Bromoacetic acid

Descripción general

Descripción

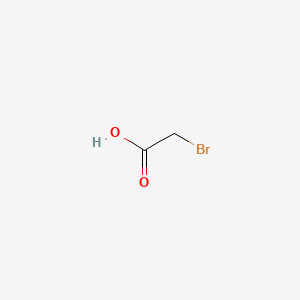

Bromoacetic acid (C₂H₃BrO₂) is a halogenated carboxylic acid with a molecular weight of 138.95 g/mol and a pKa of ~2.7 . It is characterized by its hygroscopic nature, pungent odor, and moderate solubility in water and organic solvents like ether . Structurally, the bromine atom at the α-position enhances its reactivity, making it a versatile alkylating agent in organic synthesis, drug development, and materials science. For instance, it is used to modify hydrogels for enhanced mechanical properties and synthesize enzyme inhibitors or analgesic compounds . This compound also exhibits biological activity, such as inducing apoptosis in cancer cells via upregulation of pro-apoptotic genes (BAK, CASP3, CASP8) .

Métodos De Preparación

Historical Development of Bromoacetic Acid Synthesis

The earliest documented synthesis of this compound dates to the mid-19th century, employing direct bromination of acetic acid using elemental bromine (Br₂) in glacial acetic acid. However, this method suffered from low yields (45–55%) due to competing side reactions forming di- and tribrominated byproducts. The 1943 Organic Syntheses protocol introduced esterification as a stabilizing step, producing ethyl bromoacetate via bromine-acetic anhydride reactions, but required stringent anhydrous conditions and generated corrosive HBr gas.

A paradigm shift occurred with the adoption of chloroacetic acid (ClCH₂COOH) as the starting material, leveraging nucleophilic substitution (SN2) mechanisms. The 1996 patent US4123443A revolutionized this approach by integrating bromination and esterification into a one-pot process, eliminating intermediate isolation steps and boosting yields to 85–98%. This method remains the industrial benchmark due to its scalability and compatibility with diverse alcohols for ester production.

Industrial Preparation Methods

Bromination of Chloroacetic Acid

The contemporary industrial synthesis involves reacting chloroacetic acid with alkali metal bromides (KBr, NaBr) in the presence of concentrated sulfuric acid (H₂SO₄). The reaction proceeds via an SN2 mechanism, where bromide ions displace the chloride substituent:

$$

\text{ClCH}2\text{COOH} + \text{Br}^- \xrightarrow{\text{H}2\text{SO}4} \text{BrCH}2\text{COOH} + \text{Cl}^-

$$

Critical Parameters:

- Molar Ratios: Optimal stoichiometry uses chloroacetic acid:NaBr:H₂SO₄ at 1:1.3:1.3 to ensure complete bromide activation.

- Temperature Control: Maintaining 40–70°C during H₂SO₄ addition prevents thermal decomposition of this compound.

- Solvent System: Azeotropic solvents (toluene, tetrachloroethylene) facilitate water removal, shifting equilibrium toward product formation.

Esterification Processes

This compound esters are synthesized concurrently by introducing alcohols (R-OH) during the bromination step. Sulfuric acid acts as both catalyst and dehydrating agent:

$$

\text{BrCH}2\text{COOH} + \text{R-OH} \xrightarrow{\text{H}2\text{SO}4} \text{BrCH}2\text{COOR} + \text{H}_2\text{O}

$$

Table 1: Comparative Yields of this compound Esters

| Example | Alcohol | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,3-Dichloro-1-propanol | Toluene | 115–120 | 95.8 |

| 2 | Lauryl alcohol | Toluene | 115–120 | 98.0 |

| 3 | Ethylene glycol | Toluene | 100–120 | 85.2 |

| 4 | Propargyl alcohol | Toluene | 55 | 92.3 |

Data sourced from US4123443A patent examples.

The one-pot methodology eliminates intermediate purification, reducing production time by 40% compared to traditional stepwise approaches.

Reaction Optimization and Yield Enhancement

Azeotropic Distillation Efficiency

Removing water via azeotropic distillation with toluene increases reaction completion from 78% to 98% by shifting the equilibrium toward ester formation. The patent reports a direct correlation between water removal rate and yield:

$$

\text{Yield (\%)} = 89.5 + 0.62 \times (\text{Water Removal Rate, mL/min})

$$

Catalyst Loading Effects

Exceeding 1.5 equivalents of H₂SO₄ induces sulfonation side reactions, decreasing yields by 12–15%. Optimal catalytic activity occurs at pH 1.2–1.5, maintained through controlled acid addition rates.

Análisis De Reacciones Químicas

Alkylation Reactions

Bromoacetic acid acts as an electrophile in nucleophilic substitution (SN₂) reactions due to its α-bromo group.

Esterification and Derivatives

This compound forms esters and amides, expanding its utility in organic synthesis.

Table 2: Esterification and Amidation Reactions

Esters like ethyl bromoacetate are intermediates in agrochemicals and pharmaceuticals .

Oxidative and Reductive Transformations

While this compound itself is not typically oxidized, its derivatives participate in redox processes:

-

Oxidative Stress Induction : In biological systems, this compound disrupts mitochondrial function, depleting glutathione and increasing ROS (e.g., H₂O₂), leading to oxidative DNA damage .

-

Reduction : Catalytic hydrogenation of this compound yields acetic acid, though this is less common industrially .

Toxicological Reactions

As a disinfection byproduct, this compound exhibits significant toxicity:

Table 3: Toxicological Effects

In humans, exposure risks include skin corrosion (pH < 2.5) and potential carcinogenicity via genotoxic pathways .

Environmental Reactivity

This compound reacts in aqueous environments:

Aplicaciones Científicas De Investigación

El ácido bromoacético tiene una amplia gama de aplicaciones en la investigación científica:

Síntesis Orgánica: Se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos, incluidos los productos farmacéuticos y los agroquímicos.

Investigación en Proteómica: El ácido bromoacético se utiliza como reactivo bioquímico en la investigación en proteómica para estudiar las estructuras y funciones de las proteínas.

Producción de Tintes y Pigmentos: Sirve como intermedio en la producción de tintes y pigmentos.

Mecanismo De Acción

El ácido bromoacético ejerce sus efectos principalmente a través de la alquilación. Se sabe que inhibe enzimas como la piruvato ortofosfato dicinasa al alkylar el sitio activo, lo que reduce la actividad de la enzima . Esta inhibición puede conducir a una disminución de la actividad fotosintética en las plantas, lo que convierte al ácido bromoacético en un agente herbicida potencial .

Compuestos Similares:

Ácido Acético (CH₃COOH): El compuesto padre del ácido bromoacético.

Ácido Cloroacético (ClCH₂COOH): Similar en estructura pero contiene un átomo de cloro en lugar de bromo.

Ácido Yodoacético (ICH₂COOH): Contiene un átomo de yodo en lugar de bromo.

Ácido Fluoroacético (FCH₂COOH): Contiene un átomo de flúor en lugar de bromo.

Singularidad: El ácido bromoacético es único debido a sus propiedades alquilantes relativamente fuertes en comparación con sus contrapartes halogenadas. Esto lo hace particularmente útil en la síntesis orgánica y la investigación bioquímica .

Comparación Con Compuestos Similares

Bromoacetic acid belongs to the haloacetic acid family, which includes fluoro-, chloro-, and iodoacetic acids. Below is a detailed comparison based on acidity, enzymatic reactivity, applications, and toxicity.

Acidity and Electronic Effects

The acidity of haloacetic acids is influenced by the electronegativity and inductive effects of the halogen substituent. According to experimental studies, the pKa order is:

Fluoroacetic acid < Chloroacetic acid < this compound .

This trend arises because fluorine, being the most electronegative, stabilizes the conjugate base via strong electron-withdrawing effects. Bromine, with lower electronegativity, provides weaker stabilization, resulting in higher pKa (lower acidity).

| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa |

|---|---|---|---|

| Fluoroacetic acid | C₂H₃FO₂ | 78.04 | ~2.59 |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | ~2.86 |

| This compound | C₂H₃BrO₂ | 138.95 | ~2.7 |

| Iodoacetic acid | C₂H₃IO₂ | 185.95 | ~3.12 |

Note: this compound’s pKa (~2.7) is intermediate between chloro- and iodoacetic acids, reflecting its moderate electron-withdrawing capacity .

Enzymatic Reactivity

Bromo- and iodoacetic acids are preferred substrates for the enzyme ZgHAD, a marine dehalogenase. Key kinetic parameters for this compound in ZgHAD include:

- Vₘₐₓ : 1.12 μM/s (significantly higher than Rhodobacteraceae’s DehRhb enzyme: 0.029 μM/s).

- Kₘ : 0.46 mM (indicating higher substrate affinity compared to DehRhb’s 6.72 mM) .

While turnover rates (kcat) for bromo- and iodoacetic acids are similar in ZgHAD, this compound’s lower Kₘ suggests superior binding efficiency .

Toxicity and Metabolism

- This compound : Induces apoptosis in cancer cells via intrinsic/extrinsic pathways . Metabolized in rats to N-acetyl-S-(carboxymethyl)cysteine through oxidative pathways .

- Chloroacetic acid : Causes CNS toxicity and skin corrosion.

- Fluoroacetic acid : Inhibits aconitase in the citric acid cycle, leading to fatal systemic toxicity.

- Iodoacetic acid: Highly reactive alkylating agent, causing enzyme inactivation at nanomolar concentrations .

Physical Properties

| Property | This compound | Chloroacetic Acid | Iodoacetic Acid |

|---|---|---|---|

| Melting Point (°C) | 44–49 | 61–63 | 93–95 |

| Boiling Point (°C) | 207–209 | 189 | 220 (decomposes) |

| Solubility in Water | High | High | Moderate |

This compound’s lower melting point compared to chloroacetic acid reflects weaker intermolecular forces due to bromine’s larger atomic size .

Actividad Biológica

Bromoacetic acid (BAA) is a halogenated organic compound that has garnered attention due to its biological activity and potential toxicological effects. As a disinfection byproduct, it is commonly found in water treatment processes and has been implicated in various health concerns, particularly regarding its impact on human and animal health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health.

This compound is an organobromine compound with the chemical formula C₂H₃BrO₂. It acts as an alkylating agent and is primarily used in organic synthesis. Its structure allows it to interact with biological macromolecules, which can lead to significant biological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily associated with its ability to induce oxidative stress and disrupt cellular functions. Several studies have elucidated the mechanisms through which BAA exerts its effects:

- Oxidative Stress : BAA has been shown to cause oxidative stress by disturbing mitochondrial function and affecting the Nrf2 signaling pathway. This pathway is crucial for the cellular antioxidant response, and its disruption can lead to increased reactive oxygen species (ROS) production, resulting in cellular damage .

- DNA Damage : Research indicates that BAA induces DNA damage in various cell types. In human cell lines, exposure to BAA resulted in altered gene expression related to DNA repair mechanisms and apoptosis pathways. Specifically, genes involved in the ATM, MAPK, p53, BRCA1, and BRCA2 pathways were significantly affected .

- Cell Cycle Disruption : BAA exposure has been linked to alterations in cell cycle regulation. Studies suggest that while BAA does not significantly reduce cell density, it modulates cell cycle control genes differently compared to other haloacetic acids .

In Vitro Studies

In vitro studies have demonstrated that BAA exposure leads to significant changes in gene expression profiles associated with DNA damage repair and oxidative stress response. For instance:

- CHO Cells : Chinese Hamster Ovary (CHO) cells exposed to BAA exhibited increased levels of DNA damage as measured by the comet assay (SCGE). The results indicated that BAA exposure led to a higher frequency of unrepaired double-strand DNA lesions compared to other haloacetic acids .

- Human Fibroblasts : In human fibroblast cells (FHs), BAA treatment resulted in alterations in gene transcripts related to apoptosis and cell cycle regulation. Notably, the expression of genes involved in mitochondrial biogenesis was suppressed .

In Vivo Studies

In vivo studies using animal models have provided insights into the nephrotoxic effects of BAA:

- Chicken Model : A study involving chickens exposed to varying concentrations of BAA revealed kidney swelling and structural disarrangement. The exposure led to dysfunction in renal function markers such as creatinine (CRE), blood urea nitrogen (BUN), and uric acid (UA). Additionally, increased apoptosis was observed through elevated levels of Bax and caspase-3 .

Case Studies

Case studies involving human exposure to this compound highlight its potential health risks:

- Chemical Burns : There have been documented cases of delayed chemical burns following dermal exposure to BAA. These incidents underscore the compound's hazardous nature when handling or being exposed without proper safety measures .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling bromoacetic acid in laboratory settings?

this compound requires strict safety measures due to its corrosive nature and reactivity. Key protocols include:

- Storage : Use tightly sealed containers in cool, dry, and ventilated areas away from light and oxidizing agents (e.g., peroxides, nitrates) .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, lab coats, and eye protection. Emergency showers and eyewash stations must be accessible .

- Spill Management : Neutralize spills with sodium bicarbonate or lime, followed by absorption with inert materials (e.g., vermiculite) .

- Decontamination : Launder contaminated clothing separately to prevent secondary exposure .

Q. How can researchers determine the dissociation constant (Ka) of this compound experimentally?

The Ka can be calculated via acid-base titration or conductivity measurements:

- Titration Method : Titrate this compound with a standardized NaOH solution. Use pH meters to plot the titration curve and identify the half-equivalence point, where pH = pKa .

- Conductivity : Measure molar conductivity (Λₘ) of dilute solutions. The degree of ionization (α) is derived from Λₘ/Λₘ₀ (limiting molar conductivity), followed by Ka = (α²C)/(1−α) . Example: A 0.1 M solution with 13.2% ionization yields Ka ≈ 1.95 × 10⁻³ .

Q. What analytical techniques are suitable for quantifying this compound in aqueous solutions?

- Chromatography : Use GC-MS or HPLC with haloacetic acid-specific columns (e.g., EPA Method 552.3). Detection limits can reach µg/L levels .

- Spectroscopy : FTIR identifies characteristic C-Br (550–650 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches. NMR (¹H, ¹³C) confirms molecular structure via splitting patterns (e.g., CH₂Br at δ ~3.8 ppm) .

Advanced Research Questions

Q. How does this compound induce cytotoxicity, and how do experimental models account for variability in dose-response data?

this compound disrupts cellular metabolism by alkylating thiol groups in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Key experimental considerations:

- Cell Lines : Use CHO cells for standardized cytotoxicity assays (IC₅₀ ~300 µM) .

- Confounding Factors : Control pH (pKa ~2.86) to avoid protonation effects. Pre-incubate cells with antioxidants (e.g., NAC) to isolate oxidative stress mechanisms .

- Data Normalization : Express results relative to negative controls (e.g., untreated cells) and positive controls (e.g., chloroacetic acid) .

Q. What mechanistic insights explain this compound’s role in promoting horizontal gene transfer (HGT) in bacteria?

this compound enhances HGT via DNA damage pathways:

- DNA Alkylation : Bromoacetate esters modify guanine residues, triggering SOS repair and competence induction in Acinetobacter baylyi .

- Synergy with UV : While UV damages DNA, this compound preserves gene functionality by limiting oxidative cross-linking. Validate via qPCR of transferred antibiotic resistance genes .

Q. How can conflicting data on this compound’s environmental persistence be resolved in fate and transport studies?

Discrepancies arise from hydrolysis rates and matrix effects:

- Hydrolysis Kinetics : Half-life varies with pH (t₁/₂ = 24 h at pH 7 vs. days at pH 5). Use buffered solutions and monitor degradation via LC-MS .

- Matrix Interference : Organic matter (e.g., humic acids) accelerates photodegradation. Conduct controlled microcosm experiments with isotopic labeling (¹³C-BrCH₂COOH) .

Q. Methodological Guidelines

- Synthesis Optimization : For this compound derivatives (e.g., ethyl esters), use anhydrous conditions to minimize hydrolysis. Catalyze esterification with H₂SO₄ and monitor via TLC .

- Data Reproducibility : Report purity (>95% by GC), storage conditions, and lot numbers to address batch variability. Reference standards (e.g., Haloacetic Acid Mix) are critical for calibration .

Propiedades

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021495 | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting., Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.36X10+5 mg/L at 25 °C, Miscible with water, Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform, Soluble in methanol | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.9335 at 50 °C | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.119 mm Hg at 25 °C | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal or rhomboidal hygroscopic crystals, Colorless, deliquescent crystals | |

CAS No. |

79-08-3 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMOACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3HS32431 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.